N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: is a complex organic compound that features a benzamide core substituted with a benzyl group, a fluorine atom, and a benzo[d]thiazol-2-yl group with a methylsulfonyl substituent
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. The presence of the benzo[d]thiazole moiety suggests possible activity against certain biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Related compounds have been reported to exhibitstrong inhibition of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its action at the synapse.
Biochemical Pathways
By inhibiting ache, the compound could potentially affect thecholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning.
Result of Action
Related compounds have been shown to haveneuroprotective and cognition-enhancing properties . These effects could be due to the increased concentration of acetylcholine in the synaptic cleft, which could enhance neuronal communication and protect neurons from damage.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit strong inhibition of certain enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
Similar benzothiazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Benzylation: The benzyl group is added through a nucleophilic substitution reaction, often using benzyl bromide.
Amidation: The final step involves the formation of the benzamide linkage, typically through a condensation reaction between the benzo[d]thiazole derivative and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
The presence of the fluorine atom in N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, compared to its chloro or aniline analogs. This makes it unique in terms of its potential biological activity and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-30(27,28)18-10-11-19-20(13-18)29-22(24-19)25(14-15-6-3-2-4-7-15)21(26)16-8-5-9-17(23)12-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPPPBNGHJALTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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